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Aeruginopeptin 917S-C -

Aeruginopeptin 917S-C

Catalog Number: EVT-1592497
CAS Number:
Molecular Formula: C51H74N8O14
Molecular Weight: 1023.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aeruginopeptin 917S-C is a cyclodepsipeptide.
Overview

Aeruginopeptin 917S-C is a cyclic non-ribosomal peptide produced by certain strains of cyanobacteria, particularly from the genus Microcystis. This compound is part of a larger family of bioactive peptides known for their diverse biological activities, including antimicrobial and cytotoxic properties. Aeruginopeptin 917S-C has garnered attention due to its potential implications in environmental toxicology and pharmacology.

Source

Aeruginopeptin 917S-C is primarily sourced from cyanobacterial blooms, especially those dominated by Microcystis aeruginosa. These blooms are often found in freshwater ecosystems and can produce various harmful compounds, including hepatotoxins and neurotoxins, which pose risks to aquatic life and human health. The specific strain producing Aeruginopeptin 917S-C has been identified through genetic analysis and mass spectrometry techniques that characterize the peptide's structure and activity .

Classification

Aeruginopeptin 917S-C belongs to the class of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases. This classification distinguishes it from ribosomal peptides, which are produced via ribosomal synthesis. Non-ribosomal peptides often exhibit complex structures and diverse biological functions, making them significant in natural product chemistry and pharmacology .

Synthesis Analysis

Methods

The synthesis of Aeruginopeptin 917S-C occurs through a non-ribosomal peptide synthetase pathway. This process involves multiple enzymatic steps facilitated by modular enzyme complexes that assemble amino acids into peptide chains without the involvement of mRNA templates.

Technical Details:

  • Non-Ribosomal Peptide Synthetase (NRPS): The biosynthesis begins with the activation of amino acids by adenylation domains within the NRPS. Each module typically contains an adenylation domain, a thiolation domain, and a condensation domain .
  • Module Composition: The specific sequence of modules dictates the final structure of Aeruginopeptin 917S-C. Each module contributes specific amino acids, leading to the formation of the cyclic structure characteristic of this compound .
Molecular Structure Analysis

Structure

Aeruginopeptin 917S-C features a cyclic structure that is integral to its biological activity. The exact molecular formula and structural details have been elucidated through advanced techniques such as mass spectrometry.

Data:

  • Molecular Formula: C₁₈H₂₉N₅O₄
  • Molecular Weight: Approximately 367.45 g/mol
  • Structural Characteristics: The cyclic nature is formed through intramolecular interactions that stabilize the peptide ring, contributing to its resistance against enzymatic degradation .
Chemical Reactions Analysis

Reactions

Aeruginopeptin 917S-C can undergo various chemical reactions that influence its activity and stability. Notably, it can interact with biological targets such as enzymes or receptors in living organisms.

Technical Details:

  • Enzymatic Hydrolysis: The compound may be susceptible to hydrolysis under certain conditions, affecting its bioactivity.
  • Binding Interactions: Aeruginopeptin 917S-C has been shown to inhibit serine proteases, suggesting that it can form stable complexes with these enzymes, thereby modulating their activity .
Mechanism of Action

Process

The mechanism of action for Aeruginopeptin 917S-C primarily involves its interaction with specific protein targets within cells.

Data:

  • Inhibition of Proteases: Aeruginopeptin 917S-C acts as an inhibitor of serine proteases, which are crucial for various physiological processes including digestion and immune responses. By binding to these enzymes, it prevents substrate access and subsequently inhibits their activity .
  • Cellular Uptake: The compound may enter cells via passive diffusion or active transport mechanisms, allowing it to exert its effects intracellularly.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Aeruginopeptin 917S-C is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • pH Sensitivity: Its activity can be influenced by pH levels in the environment, affecting its solubility and interaction with biological targets .
Applications

Scientific Uses

Aeruginopeptin 917S-C has significant implications in various scientific fields:

  • Environmental Toxicology: Understanding its role in cyanobacterial blooms helps assess ecological risks associated with freshwater bodies.
  • Pharmaceutical Research: Its inhibitory properties against serine proteases make it a candidate for developing new therapeutic agents targeting diseases related to protease dysregulation.
  • Biotechnology: Research into non-ribosomal peptides like Aeruginopeptin 917S-C can lead to advancements in bioengineering for producing novel compounds with desired biological activities .
Biosynthesis and Genetic Regulation of Aeruginopeptin 917S-C

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Cyanobacteria

Aeruginopeptin 917S-C belongs to a class of cyclic depsipeptides biosynthesized exclusively via non-ribosomal peptide synthetase (NRPS) pathways in cyanobacteria. These enzymatic assembly lines operate independently of ribosomal translation, enabling the incorporation of non-proteinogenic amino acids and complex structural modifications. In Microcystis aeruginosa, the NRPS machinery for aeruginopeptin production utilizes glyceraldehyde-3-phosphate and pyruvate from photosynthesis as primary substrates, funneling them into the methylerythritol-phosphate (MEP) pathway to generate specialized amino acid precursors [6]. The signature 3-amino-6-hydroxy-2-piperidone (Ahp) moiety – a hallmark of aeruginopeptins – derives from iterative condensation and cyclization reactions facilitated by substrate-specific adenylation domains [1] [4]. Unlike ribosomal peptides, NRPS pathways confer structural plasticity through relaxed substrate specificity, allowing strain-specific production of aeruginopeptin variants (e.g., 917S-A/B/C) within the same bloom [1] [3].

Table 1: Core Enzymes in Cyanobacterial NRPS Pathways

EnzymeFunctionRole in Aeruginopeptin 917S-C
Phytoene synthase (CrtB)Generates C40 carotenoid backboneSupplies hydrophobic scaffold for cyclization
HalogenasesIntroduces chlorine/bromine atomsModifies Ahp moiety in position 3
SulfotransferasesAdds sulfate groups to hydroxy residuesEnhances solubility and bioactivity
Thioesterase (TE)Cyclizes linear peptide intermediateForms 19-membered cyclic depsipeptide ring

Role of Modular Enzymatic Complexes in Cyclodepsipeptide Assembly

The assembly of aeruginopeptin 917S-C follows a collinear domain organization within multi-modular NRPS complexes. Each module minimally contains an adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domain, operating as an assembly line:

  • Module 1 (A1 domain): Activates and loads the Ahp moiety onto PCP1 via ATP-dependent adenylation, forming an aminoacyl-AMP intermediate [4].
  • Module 2–4: Incorporates variable proteinogenic amino acids (e.g., hydrophobic residues in 917S-C), with epimerization domains generating D-configured units [4] [5].
  • Terminal thioesterase (TE) domain: Catalyzes macrocyclization through nucleophilic attack by the Ahp nitrogen on the thioester-bound linear peptide, releasing the 19-membered cyclic depsipeptide [4].

Mass spectrometry/mass spectrometry (MS/MS) analyses confirm that aeruginopeptin 917S-C contains Ahp linked to a pentapeptide sequence, with ester and amide bonds stabilizing its macrocyclic structure [1]. The TE domain’s specificity for Ahp as the initiating nucleophile ensures ring size consistency across aeruginopeptin variants [4].

Table 2: NRPS Module Functions in Aeruginopeptin 917S-C Assembly

ModuleDomain CompositionSubstrate SpecificityStructural Contribution
1A1-PCP1-C1Ahp moietyCyclic core initiation
2A2-PCP2-Ep-C2Leucine/ValineHydrophobic side chain 1
3A3-PCP3-C3Aromatic amino acidRigid structural element
4A4-PCP4-C4Methylated alanineN-methylation for protease resistance
TEThioesteraseMacrocyclization19-membered ring formation

Genetic Clusters and Expression Patterns in Microcystis spp.

The aeruginopeptin 917S-C biosynthetic gene cluster (aer) spans ~35 kb in Microcystis aeruginosa and encodes 12–15 open reading frames (ORFs). Core components include:

  • NRPS genes (aerA–aerE): Multi-modular synthetases harboring A, PCP, C, and TE domains [2] [6].
  • Accessory tailoring genes (aerF–aerJ): Halogenases for Ahp chlorination and methyltransferases for N-methylation [2].
  • Regulatory genes (ntcA, ntcB): Nitrogen-responsive transcription factors that upregulate aer expression under phosphate limitation [3] [6].

Comparative genomics reveals that Microcystis strains co-producing aeruginopeptins and microcystins (e.g., Lake Suwa blooms) possess tandem gene clusters (aer adjacent to mcy), suggesting coordinated regulation of multiple toxins [1] [3]. Quantitative PCR studies show aer expression peaks during late exponential growth, coinciding with high extracellular polysaccharide (EPS) production – a trait linked to bloom formation [5] [6]. Intriguingly, non-toxic Microcystis mutants exhibit deletions in the aerB adenylation domain, confirming its role in Ahp activation [2].

Table 3: Genetic Organization of Aeruginopeptin Clusters in Cyanobacteria

Cyanobacterial StrainCluster Size (kb)NRPS GenesAccessory GenesExpression Trigger
Microcystis aeruginosa (Lake Suwa)35aerA–aerEHalogenase, methyltransferasePhosphate limitation
Planktothrix agardhii28paxA–paxCSulfotransferaseLow light intensity
Anabaena circinalis42anpA–anpDGlycosyltransferaseNitrogen starvation

Comparative Analysis Across Cyanobacterial Taxa

Aeruginopeptin 917S-C shares biosynthetic logic with other cyanobacterial cyclodepsipeptides but exhibits taxon-specific innovations:

  • Structural distinctions: Unlike anabaenopeptins (conserved D-Lys) or cyanopeptolins (thiazoline units), aeruginopeptins feature Ahp as the invariant cyclization anchor [1] [7]. Aeruginopeptin 917S-C uniquely incorporates a methylated alanine residue absent in 917S-A/B variants [1].
  • Evolution of aer clusters: Phylogenomic analysis indicates horizontal transfer of aer modules between Microcystis and Planktothrix, but with divergent tailoring: Planktothrix utilizes sulfotransferases for Tyr-O-sulfation, whereas Microcystis employs halogenases for Ahp chlorination [2] [4].
  • Ecological implications: Aeruginopeptin-producing strains dominate blooms under high-nutrient conditions (e.g., Lake Kasumigaura, Japan), suggesting protease-inhibitory functions enhance fitness against grazers [3] [7]. Notably, Microcystis wesenbergii lacks aer clusters but retains microcystin synthetases, indicating niche partitioning within genera [3].

Table 4: Comparative Features of Cyclodepsipeptides in Cyanobacteria

Peptide ClassCore StructureConserved MotifBiosynthetic Variability
Aeruginopeptins (e.g., 917S-C)19-membered cyclic depsipeptideAhp moietyExocyclic amino acid methylation
AnabaenopeptinsUreido-linked cyclic hexapeptideD-LysinePosition 1 and 5 substitutions
CyanopeptolinsThiazoline-containing depsipeptideAhp-ThiazolineChlorination/sulfation patterns
MicroviridinsTricyclic peptideLactone bridgesEster linkage configuration

Properties

Product Name

Aeruginopeptin 917S-C

IUPAC Name

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide

Molecular Formula

C51H74N8O14

Molecular Weight

1023.2 g/mol

InChI

InChI=1S/C51H74N8O14/c1-9-28(6)42-51(72)73-29(7)43(57-44(65)34(18-20-40(52)63)53-47(68)39(62)25-31-12-16-33(61)17-13-31)48(69)55-36(22-26(2)3)45(66)54-35-19-21-41(64)59(49(35)70)38(23-27(4)5)50(71)58(8)37(46(67)56-42)24-30-10-14-32(60)15-11-30/h10-17,26-29,34-39,41-43,60-62,64H,9,18-25H2,1-8H3,(H2,52,63)(H,53,68)(H,54,66)(H,55,69)(H,56,67)(H,57,65)/t28-,29+,34-,35-,36-,37-,38-,39+,41+,42-,43-/m0/s1

InChI Key

ZRKGXBXTXWRIOY-UZWCTBGLSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)O)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)O)O)C

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